BenchChemオンラインストアへようこそ!

2-(Oxan-4-yl)piperidine

Medicinal Chemistry Lead Optimization Isomer Differentiation

2-(Oxan-4-yl)piperidine is an Fsp³-rich heterocyclic scaffold with a 2-position oxane substituent providing hydrogen-bond-accepting capability absent in aryl-piperidines. Its calculated LogP (~0.85) and LogD₇.₄ (~-1.92) fall within optimal CNS drug-like space, supporting passive BBB penetration without excessive lipophilicity. The stereogenic C2 center enables enantioselective optimization unattainable with achiral 4-substituted analogs. Clinically validated via the AMG 232 (Navtemadlin) MDM2-p53 PPI inhibitor class. The hydrobromide salt (CAS 2413867-85-1) provides >50 mg/mL aqueous solubility for artifact-free in vivo dosing. Choose this scaffold for CNS and oncology programs requiring stereochemical differentiation.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13335659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)piperidine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2CCOCC2
InChIInChI=1S/C10H19NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h9-11H,1-8H2
InChIKeyIPQISOHOWURPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-yl)piperidine: Procurement-Ready Physicochemical and Structural Baseline for Research Applications


2-(Oxan-4-yl)piperidine, also designated as 2-(tetrahydro-2H-pyran-4-yl)piperidine, is a saturated heterocyclic building block with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . Its structure comprises a piperidine ring substituted at the 2-position with a tetrahydropyran (oxane) moiety, introducing a non-aromatic oxygen-containing ring system that modulates physicochemical properties relative to unsubstituted or aryl-substituted piperidine analogs . The free base form may exist as a colorless to pale yellow liquid or low-melting solid, while its hydrobromide salt (CAS 2413867-85-1, MW 250.18) offers enhanced water solubility (>50 mg/mL) for aqueous formulation applications . As an Fsp³-rich scaffold, it serves primarily as an intermediate in medicinal chemistry programs targeting central nervous system disorders and oncology indications .

Why 2-(Oxan-4-yl)piperidine Cannot Be Readily Substituted by Other Piperidine Analogs in Drug Discovery


Piperidine-containing scaffolds are among the most prevalent heterocyclic motifs in FDA-approved drugs, yet subtle modifications to the piperidine core can profoundly alter pharmacological outcomes [1]. The 2-(Oxan-4-yl)piperidine scaffold differs from common 4-substituted piperidines, 2-arylpiperidines, and unsubstituted piperidine in three critical aspects: (1) the oxane ring introduces a hydrogen-bond-accepting oxygen atom that modifies LogP and LogD values without introducing metabolically labile aromatic rings [2]; (2) the 2-position substitution geometry generates distinct conformational populations governed by hyperconjugative interactions, affecting molecular recognition at biological targets [3]; and (3) positional isomerism (2- versus 3- versus 4-substitution on the piperidine ring) yields compounds with divergent receptor binding profiles and synthetic accessibility . These differences preclude simple 'off-the-shelf' replacement with more common piperidine building blocks without risking alterations in target engagement, metabolic stability, or downstream synthetic tractability.

Quantitative Differentiation Evidence: 2-(Oxan-4-yl)piperidine versus Key Analogs


Positional Isomerism: Physicochemical Divergence Between 2-, 3-, and 4-(Oxan-4-yl)piperidine

The regiochemistry of oxan-4-yl substitution on the piperidine ring directly influences key physicochemical parameters that govern lead optimization decisions. While direct experimental pKa data for the 2-substituted isomer remains limited in the public domain, predicted values from structurally analogous 3- and 4-substituted positional isomers establish a meaningful baseline for comparison [1]. The 2-substituted geometry places the basic piperidine nitrogen in a distinct steric and electronic environment relative to its 3- and 4-substituted counterparts, which alters protonation state at physiological pH and consequently affects membrane permeability and target engagement [2].

Medicinal Chemistry Lead Optimization Isomer Differentiation

Conformational Restriction: 2-Position Substitution Imparts Stereoelectronic Effects Absent in 4-Substituted Analogs

Substitution at the 2-position of saturated nitrogen heterocycles introduces stereoelectronic effects not present in 3- or 4-substituted analogs. A theoretical study by Martins et al. (2017) systematically examined conformational effects in 2-substituted tetrahydropyrans and piperidines, demonstrating that hyperconjugative nN → σ*C-O interactions stabilize specific conformations [1]. While the study did not directly evaluate the oxan-4-yl substituent, the presence of the 2-position linkage in 2-(Oxan-4-yl)piperidine places it within this same stereoelectronic framework, distinguishing it from the far more common 4-substituted piperidine building blocks that lack these anomeric-type interactions [2].

Conformational Analysis Drug Design Molecular Recognition

Physicochemical Profile: 2-(Oxan-4-yl)piperidine Offers Balanced Lipophilicity for CNS Drug Design

The oxane (tetrahydropyran) moiety in 2-(Oxan-4-yl)piperidine serves as a non-aromatic, oxygen-containing substituent that modulates lipophilicity while maintaining three-dimensional character. Calculated physicochemical data for the structurally related 4-(oxan-4-yl)piperidine isomer demonstrates LogP = 0.85 and LogD (pH 7.4) = -1.92 [1]. This profile contrasts with common 2-arylpiperidine building blocks, where phenyl substitution typically increases LogP by 1.5-2.0 log units and reduces Fsp³ (fraction of sp³-hybridized carbons), a metric correlated with clinical success rates [2]. The lower LogD at physiological pH may contribute to reduced hERG channel blockade and phospholipidosis risk relative to more lipophilic piperidine analogs [3].

CNS Drug Discovery Physicochemical Properties Lead Optimization

Hydrobromide Salt Form: Aqueous Solubility Exceeding 50 mg/mL for Formulation Flexibility

The hydrobromide salt of 2-(Oxan-4-yl)piperidine (CAS 2413867-85-1) exhibits aqueous solubility exceeding 50 mg/mL, significantly outperforming the free base form and offering formulation advantages in preclinical development . This solubility profile is characteristic of hydrobromide salts of piperidine derivatives, which typically demonstrate superior aqueous dissolution compared to hydrochloride or free base forms due to favorable crystal lattice energetics [1]. The enhanced solubility facilitates accurate dosing in in vivo pharmacology studies and broadens the range of compatible formulation vehicles for oral and parenteral administration routes.

Salt Selection Formulation Development Aqueous Solubility

Scaffold Versatility: 2-(Oxan-4-yl)piperidine as a Key Intermediate in Clinical-Stage MDM2 Inhibitors

Piperidinone scaffolds structurally related to 2-(Oxan-4-yl)piperidine form the core of clinical-stage MDM2 inhibitors, most notably AMG 232 (Navtemadlin/KRT-232) [1]. AMG 232 demonstrates picomolar binding affinity to MDM2 (SPR KD = 0.045 nM) and inhibits SJSA-1 cell proliferation with an IC50 of 9.1 nM . While AMG 232 is a fully elaborated clinical candidate rather than the building block itself, the oxan-4-yl piperidine/piperidinone motif is essential for achieving the optimal three-dimensional presentation of binding elements to the MDM2 hydrophobic cleft [2]. This precedent establishes the 2-(Oxan-4-yl)piperidine scaffold as a privileged starting point for developing protein-protein interaction inhibitors requiring saturated, Fsp³-rich cores.

Oncology MDM2-p53 Inhibitors Clinical Candidates

Chiral and Steric Differentiation: 2-Position Substitution Creates Stereogenic Complexity for Selective Target Engagement

Substitution at the 2-position of piperidine introduces a stereogenic center, generating enantiomeric pairs with distinct biological activities. Related oxan-4-yl piperidine derivatives demonstrate that stereochemistry significantly impacts binding selectivity [1]. For example, in NMDA receptor antagonist programs, the compound WMS-2508 (2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine) exhibits Ki = 44 nM for NMDA receptors with high selectivity against σ1 and σ2 receptors [2]. The stereochemical configuration at the 2-position governs the presentation of the oxane oxygen to target binding pockets, enabling enantioselective optimization strategies unavailable with achiral 4-substituted analogs or N-substituted piperidines [3].

Stereochemistry Chiral Resolution Enantioselective Synthesis

Research and Industrial Applications: Where 2-(Oxan-4-yl)piperidine Delivers Differential Value


Lead Optimization of CNS-Penetrant Small Molecules Requiring Balanced Lipophilicity

The calculated LogP of ~0.85 and LogD (pH 7.4) of approximately -1.92 for the oxan-4-yl piperidine scaffold positions 2-(Oxan-4-yl)piperidine as an attractive starting point for CNS drug discovery programs [1]. This physicochemical profile falls within the optimal range for passive blood-brain barrier penetration while avoiding excessive lipophilicity associated with off-target pharmacology and metabolic clearance issues [2]. Medicinal chemistry teams targeting neurological or psychiatric indications can utilize this building block to maintain CNS drug-like properties during SAR exploration, particularly when seeking alternatives to more lipophilic 2-arylpiperidine cores.

Protein-Protein Interaction (PPI) Inhibitor Development Requiring Saturated, Fsp³-Rich Scaffolds

The clinical advancement of AMG 232 (Navtemadlin), which incorporates a piperidinone core structurally related to 2-(Oxan-4-yl)piperidine, validates this scaffold class for developing MDM2-p53 protein-protein interaction inhibitors [3]. AMG 232 demonstrates picomolar binding affinity (KD = 0.045 nM) and has progressed through multiple Phase 1/2 clinical trials in solid tumors and hematologic malignancies . Research groups pursuing novel PPI inhibitors, particularly those targeting hydrophobic binding clefts requiring three-dimensional ligand presentation, can leverage the 2-(Oxan-4-yl)piperidine scaffold as a validated starting point that has already demonstrated favorable drug-like properties and clinical tolerability in oncology settings.

Stereochemistry-Driven SAR Programs Requiring Enantiomerically Pure Building Blocks

The stereogenic center at the 2-position of 2-(Oxan-4-yl)piperidine provides opportunities for enantioselective optimization that achiral 4-substituted or N-substituted piperidine analogs cannot offer [4]. In NMDA receptor antagonist programs, the stereochemical configuration of 2-substituted piperidine derivatives significantly influences both affinity and selectivity profiles, with certain enantiomers demonstrating 10- to 100-fold differences in receptor binding [5]. Procurement of enantiomerically pure 2-(Oxan-4-yl)piperidine supports medicinal chemistry campaigns seeking to exploit stereochemical differentiation for improving target selectivity, reducing off-target pharmacology, or strengthening intellectual property claims through chiral novelty.

Preclinical In Vivo Pharmacology Requiring Aqueous Formulation Without Co-Solvent Confounders

The hydrobromide salt form of 2-(Oxan-4-yl)piperidine (CAS 2413867-85-1) provides aqueous solubility exceeding 50 mg/mL, enabling precise dose delivery in rodent pharmacology studies via intraperitoneal or intravenous routes without reliance on co-solvents (e.g., DMSO, PEG, cyclodextrins) . Co-solvents can confound pharmacokinetic and pharmacodynamic interpretation by altering drug disposition, inducing metabolic enzymes, or exerting independent pharmacological effects. Research groups conducting in vivo efficacy, tolerability, or PK studies can utilize the hydrobromide salt to achieve target plasma exposures while minimizing formulation-related experimental artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Oxan-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.